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molecular formula C14H19N3O3 B8360245 5-[4-(1-Methylethyl)-1-piperazinyl]-2-nitrobenzaldehyde

5-[4-(1-Methylethyl)-1-piperazinyl]-2-nitrobenzaldehyde

Cat. No. B8360245
M. Wt: 277.32 g/mol
InChI Key: AJTWDOCCQXIKGL-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

To 5-chloro-2-nitrobenzaldehyde (10.0 g, 54.0 mmol, Aldrich) in dioxane (300 mL) was added 1-(1-methylethyl)piperazine (13.8 g, 108.0 mmol, Aldrich), XANTPHOS (3.1 g, 5.4 mmol, Aldrich), and Cs2CO3 (35.2 g, 108.0 mmol, Aldrich). The mixture was bubbled with N2 for 15 min prior to the addition of Pd2(dba)3 (2.5 g, 2.7 mmol, Aldrich). The reaction was stirred at 100° C. for 5 h. Ethyl acetate (150 mL) was used to dilute the reaction mixture, followed by the addition of water (100 mL). After partitioning, extraction with Ethyl acetate (2×75 mL), drying (Na2SO4), concentration, and silica gel chromatography afforded 5-[4-(1-methylethyl)-1-piperazinyl]-2-nitrobenzaldehyde (1.5 g, 10% yield). 1H NMR (400 MHz, CDCl3) δ ppm 1.08 (d, J=6.6 Hz, 6 H), 2.62-2.69 (m, 4 H), 2.70-2.79 (m, 1 H), 3.46-3.51 (m, 4 H), 6.93 (dd, J=9.2, 2.9 Hz, 1 H), 7.13 (d, J=2.9 Hz, 1 H), 8.09-8.12 (m, 1 H), 10.53 (s, 1 H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH3:13][CH:14]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)[CH3:15].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.C(OCC)(=O)C>[CH3:13][CH:14]([N:16]1[CH2:21][CH2:20][N:19]([C:2]2[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=2)[CH:7]=[O:8])[CH2:18][CH2:17]1)[CH3:15] |f:3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
13.8 g
Type
reactant
Smiles
CC(C)N1CCNCC1
Name
Quantity
3.1 g
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Cs2CO3
Quantity
35.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 100° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was bubbled with N2 for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
to dilute the reaction mixture
CUSTOM
Type
CUSTOM
Details
After partitioning
EXTRACTION
Type
EXTRACTION
Details
extraction with Ethyl acetate (2×75 mL)
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4), concentration, and silica gel chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C)N1CCN(CC1)C=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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